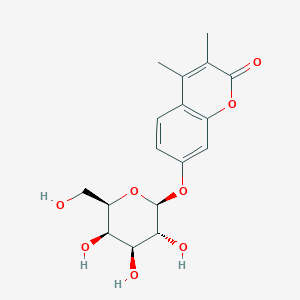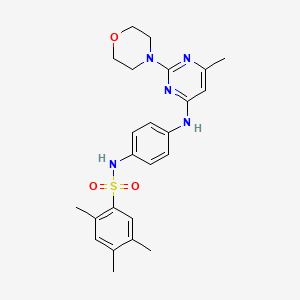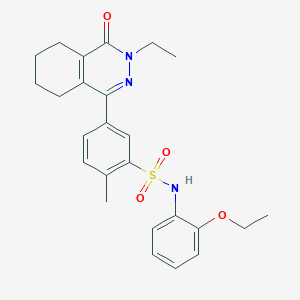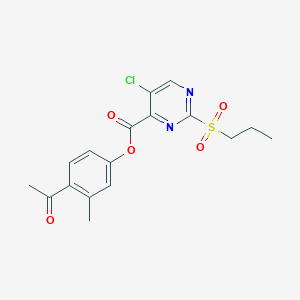
3,4-dimethyl-2-oxo-2H-chromen-7-yl beta-D-galactopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethyl-2-oxo-2H-chromen-7-yl beta-D-galactopyranoside: is a synthetic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring. The beta-D-galactopyranoside moiety is attached to the chromen-2-one core, making it a glycoside. This compound is of interest due to its potential biological activities and applications in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethyl-2-oxo-2H-chromen-7-yl beta-D-galactopyranoside typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a beta-keto ester in the presence of an acid catalyst.
Introduction of Methyl Groups: The 3,4-dimethyl substitution on the chromen-2-one core can be achieved through methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Glycosylation: The final step involves the glycosylation of the chromen-2-one core with beta-D-galactopyranosyl donors. This can be achieved using glycosylation reagents such as trichloroacetimidates or thioglycosides in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
化学反应分析
Types of Reactions:
Oxidation: The chromen-2-one core can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the chromen-2-one core can lead to the formation of dihydro derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: The methyl groups on the chromen-2-one core can undergo substitution reactions with electrophiles or nucleophiles. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted chromen-2-one derivatives.
科学研究应用
Chemistry:
Synthesis of Novel Derivatives: The compound can be used as a starting material for the synthesis of novel chromen-2-one derivatives with potential biological activities.
Biology:
Enzyme Inhibition Studies: The compound can be used to study the inhibition of enzymes such as glycosidases due to the presence of the beta-D-galactopyranoside moiety.
Medicine:
Drug Development: The compound can be explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or photostability.
作用机制
The mechanism of action of 3,4-dimethyl-2-oxo-2H-chromen-7-yl beta-D-galactopyranoside involves its interaction with specific molecular targets and pathways. The beta-D-galactopyranoside moiety can interact with glycosidase enzymes, leading to inhibition of their activity. The chromen-2-one core can interact with various cellular targets, including enzymes and receptors, leading to modulation of cellular processes such as inflammation, oxidative stress, and cell proliferation.
相似化合物的比较
- 2-oxo-2H-chromen-7-yl beta-D-glucopyranoside
- 4-methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid
- 2-oxo-2H-chromen-7-yl 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside
Comparison:
- Structural Differences: The presence of different sugar moieties (e.g., beta-D-galactopyranoside vs. beta-D-glucopyranoside) can lead to differences in biological activity and specificity.
- Biological Activity: The specific substitution pattern on the chromen-2-one core (e.g., 3,4-dimethyl vs. 4-methyl) can influence the compound’s interaction with molecular targets and its overall biological activity.
- Applications: While similar compounds may share some applications, the unique combination of the chromen-2-one core and the beta-D-galactopyranoside moiety in 3,4-dimethyl-2-oxo-2H-chromen-7-yl beta-D-galactopyranoside can lead to distinct applications in research and industry.
属性
分子式 |
C17H20O8 |
|---|---|
分子量 |
352.3 g/mol |
IUPAC 名称 |
3,4-dimethyl-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C17H20O8/c1-7-8(2)16(22)24-11-5-9(3-4-10(7)11)23-17-15(21)14(20)13(19)12(6-18)25-17/h3-5,12-15,17-21H,6H2,1-2H3/t12-,13+,14+,15-,17-/m1/s1 |
InChI 键 |
PBKOPTJDPFQPKU-RUCLQGLUSA-N |
手性 SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)C |
规范 SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(methylsulfanyl)phenyl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11300410.png)

![2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B11300419.png)
![7-(4-bromophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11300428.png)
![N-(2,5-dimethoxyphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide](/img/structure/B11300440.png)
![3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-ethoxyphenyl)propanamide](/img/structure/B11300451.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11300452.png)
![N-[4-(diethylamino)benzyl]-4-ethoxy-N-(pyridin-2-yl)benzamide](/img/structure/B11300465.png)

![5-(4-chlorophenyl)-N-[2-(diethylamino)-2-phenylethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11300474.png)
![1-[2-(methoxymethyl)-1H-benzimidazol-1-yl]-3-(2-methylphenoxy)propan-2-ol](/img/structure/B11300479.png)

![3-benzyl-9-(4-ethoxyphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11300497.png)
![Methyl 2-{[2-(3-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate](/img/structure/B11300505.png)
